molecular formula C8H12N2O2S B581362 tert-Butyl thiazol-4-ylcarbamate CAS No. 1235406-42-4

tert-Butyl thiazol-4-ylcarbamate

Cat. No.: B581362
CAS No.: 1235406-42-4
M. Wt: 200.256
InChI Key: NNPOFSOQPYVUDW-UHFFFAOYSA-N
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Description

tert-Butyl thiazol-4-ylcarbamate is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a solid compound that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl thiazol-4-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl isocyanate with thiazole-4-carboxylic acid. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and distillation further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl thiazol-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazoles, carbamates, and amines. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

tert-Butyl thiazol-4-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl thiazol-4-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the suppression of disease-related processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl isocyanate
  • Thiazole-4-carboxylic acid

Uniqueness

tert-Butyl thiazol-4-ylcarbamate is unique due to its combination of the tert-butyl group and the thiazole ring. This structure imparts specific reactivity and stability, making it distinct from other carbamates and thiazole derivatives. Its ability to undergo a variety of chemical reactions and its wide range of applications further highlight its uniqueness .

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-13-5-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOFSOQPYVUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692875
Record name tert-Butyl 1,3-thiazol-4-ylcarbamate
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URL https://comptox.epa.gov/dashboard/DTXSID70692875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235406-42-4
Record name 1,1-Dimethylethyl N-4-thiazolylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235406-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,3-thiazol-4-ylcarbamate
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URL https://comptox.epa.gov/dashboard/DTXSID70692875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-thiazol-4-yl)carbamate
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Synthesis routes and methods I

Procedure details

Thiazole-4-carboxylic acid (6.46 g, 50.0 mmol) was slurried in tert-butyl alcohol (280 mL, 2900 mmol). Triethylamine (7.68 mL, 55.1 mmol) and diphenylphosphonic azide (11.9 mL, 55.1 mmol) were added and the reaction was heated at reflux for 18 hours. The reaction was evaporated to a residue. The residue was dissolved in ethyl acetate and washed with water, 5% citric acid (aqueous), water, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over magnesium sulfate and evaporated to a residue. The residue was purified by silica gel chromatography (80 g ISCO™ column, hexanes to ethyl acetate gradient elution). Product fractions were combined and evaporated to a residue. The residue was triturated with 20% methyl t-butyl ether in hexanes. The solid was collected by filtration. Vacuum drying gave 6.48 g of product as a white solid. LCMS Rt=1.46 minutes MS m/z 201 [MH]+
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
7.68 mL
Type
reactant
Reaction Step Three
Name
diphenylphosphonic azide
Quantity
11.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

DPPA (1.19 g, 4.34 mmol) was added dropwise to a mixture of thiazole-4-carboxylic acid (0.5 g, 3.87 mmol) and triethylamine (0.44 g, 4.30 mmol) in tert-BuOH (50 mL) at 0° C.-5° C. The mixture was heated to 90° C. for overnight. The solvent was evaporated in vacuo, the residue was diluted with water and extracted with EA (3×20 mL). The combined organic phase was washed with brine, dried with Na2SO4, concentrated under reduced pressure to give crude product. The crude product was purified by column chromatography on silica gel (EA/heptane=1/10) to give the title compound (0.47 g, 2.35 mmol, 60.6%) as a white solid.
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
60.6%

Synthesis routes and methods III

Procedure details

To a suspension of thiazole-4-carboxylic acid (19.6 g, 151 mmol, GLR) in tert-butyl alcohol (400 mL) was added triethylamine (24.8 mL, 181 mmol, Finar) and diphenylphosphoryl azide (41.7 mL, 182 mmol, Aldrich) and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was taken up in ethyl acetate (500 mL), washed with water (500 mL) and then with saturated aqueous NaHCO3 solution (500 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100-200 mesh and 0-20% ethyl acetate in hexanes) to obtain tert-butyl thiazol-4-ylcarbamate (20.0 g, 66.6%) as an off-white solid. MS (ESI, positive ion) m/z=201 (M+1)+.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Thiazole-4-carboxylic acid (6.46 g, 50.0 mmol) was slurried in tert-butyl alcohol (280 mL). Triethylamine (7.68 mL, 55.1 mmol) and diphenylphosphonic azide (11.9 mL, 55.1 mmol) were added and the reaction mixture heated at reflux for 18 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate. The organics were washed successively with water, 5% aqueous citric acid solution, water, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (ISCO™ column, hexanes to ethyl acetate gradient elution) then triturated with 20% tert-butylmethyl ether in hexanes. The solid was collected by filtration and dried in vacuo to afford the title compound as a white solid (6.48 g).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
7.68 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonic azide
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Three

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